

Evaluating the Therapeutic Potential of 9- Demethyl FR-901235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	9-Demethyl FR-901235	
Cat. No.:	B1264192	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of **9-Demethyl FR-901235**, a polyketide first isolated from an endophytic Penicillium species.[1] This document outlines its performance against other bioactive compounds and includes detailed experimental methodologies and pathway visualizations to support further research and development.

Introduction to 9-Demethyl FR-901235

9-Demethyl FR-901235 is a derivative of the known immunomodulator FR-901235.[2][3] Initial studies have indicated its potential as an antitumor agent.[3] It was first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and delayed-type hypersensitivity in tumor-bearing mice, suggesting a potential immunomodulatory mechanism of action for its derivatives.

Comparative Analysis of Cytotoxic Activity

To evaluate the therapeutic potential of **9-Demethyl FR-901235**, its cytotoxic activity is compared with other polyketides isolated from the same endophytic fungus, as well as other notable anticancer compounds derived from Penicillium species.

Table 1: In Vitro Cytotoxicity of **9-Demethyl FR-901235** and Comparator Compounds



Compound	Producing Organism	Cancer Cell Line	IC50 (μM)	Reference
9-Demethyl FR- 901235	Penicillium sp. JP-1	P388 (Murine Leukemia)	15.2	
Leptosphaerone C	Penicillium sp. JP-1	A-549 (Human Lung Carcinoma)	1.45	
Penicillenone	Penicillium sp. JP-1	P388 (Murine Leukemia)	1.38	_
Penicidone E	Penicillium sp. YT2019-3321	PATU8988T (Human Pancreatic)	11.4	
Penicanesol A derivative	Penicillium canescens L1	NCI-H1975 (Human Lung Cancer)	4.24	
Verrucosidin derivative	Penicillium sp. XL-01	MGC-803 (Human Gastric Cancer)	0.96	_

Note: The IC50 value for **9-Demethyl FR-901235** is based on the findings in the primary literature isolating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

Human cancer cell lines (e.g., A-549, P388, PATU8988T)



- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well microplates
- 9-Demethyl FR-901235 and comparator compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.
 After 24 hours, replace the medium in the wells with 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Model



This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a compound using a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Human cancer cells (e.g., A-549)
- Matrigel (optional)
- Test compound (9-Demethyl FR-901235) and vehicle
- · Calipers for tumor measurement

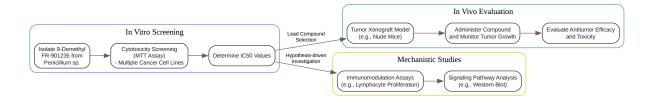
Procedure:

- Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile saline solution, optionally mixed with Matrigel. Subcutaneously inject 1×10^6 to 5×10^6 cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²)/2.
- Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, oral) and schedule.
- Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
- Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.



Potential Mechanism of Action and Signaling Pathways

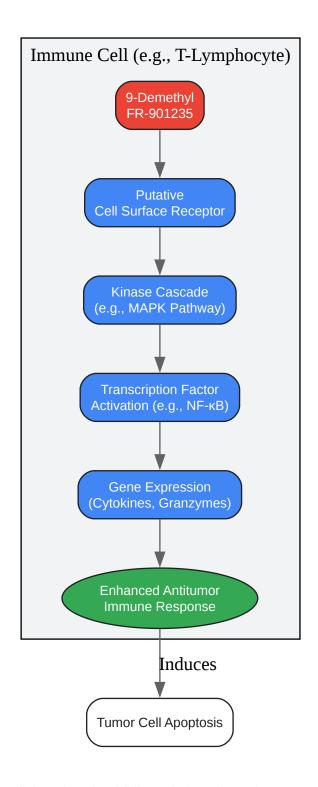
Given that **9-Demethyl FR-901235** is a derivative of the immunomodulator FR-901235, its antitumor activity may involve modulation of the immune system. FR-901235 has been shown to impact lymphocyte proliferation. A potential mechanism for its antitumor effect could be the enhancement of T-cell mediated cytotoxicity against tumor cells. Below are diagrams illustrating a hypothetical workflow for screening and a potential signaling pathway.



Click to download full resolution via product page

Fig 1. Experimental workflow for evaluating therapeutic potential.





Click to download full resolution via product page

Fig 2. Hypothesized immunomodulatory signaling pathway.

Conclusion



9-Demethyl FR-901235 demonstrates cytotoxic activity against cancer cell lines, although it appears less potent than other polyketides isolated from the same fungal strain. Its structural relationship to the immunomodulator FR-901235 suggests that its therapeutic potential may not be solely dependent on direct cytotoxicity but could also involve modulation of the host immune response. Further investigation into its immunomodulatory effects and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The experimental protocols and hypothesized pathways provided in this guide offer a framework for future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- To cite this document: BenchChem. [Evaluating the Therapeutic Potential of 9-Demethyl FR-901235: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264192#evaluating-the-therapeutic-potential-of-9-demethyl-fr-901235]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com